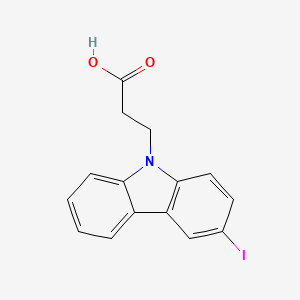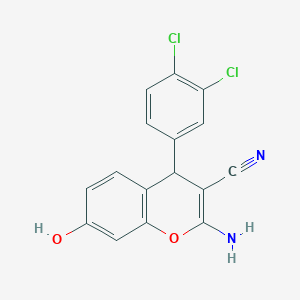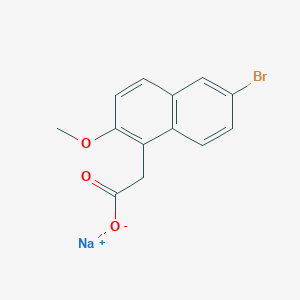
3-(3-iodo-9H-carbazol-9-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-iodo-9H-carbazol-9-yl)propanoic acid, also known as 3-ICPA, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound is a derivative of carbazole, which is a heterocyclic compound that has been found to have various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
作用機序
The mechanism of action of 3-(3-iodo-9H-carbazol-9-yl)propanoic acid is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and cancer development. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. One study found that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. Additionally, this compound has been found to increase the expression of antioxidant enzymes, which may protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of 3-(3-iodo-9H-carbazol-9-yl)propanoic acid is that it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. Additionally, this compound is relatively easy to synthesize, which makes it a readily available compound for research purposes.
One limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for this compound in different disease models.
将来の方向性
There are several future directions for research on 3-(3-iodo-9H-carbazol-9-yl)propanoic acid. One area of research could focus on the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, more studies are needed to elucidate the compound's mechanism of action and identify potential molecular targets. Further studies could also investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and treatment regimen. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in different animal models.
合成法
The synthesis of 3-(3-iodo-9H-carbazol-9-yl)propanoic acid involves the reaction of 3-iodocarbazole with propanoic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions and requires careful control of the reaction temperature and time to ensure optimal yields. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
3-(3-iodo-9H-carbazol-9-yl)propanoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer treatment.
Another area of research has focused on the compound's anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
3-(3-iodocarbazol-9-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2/c16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17(14)8-7-15(18)19/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFVCHMBPBXPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCC(=O)O)C=CC(=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B4996805.png)

![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)
![tert-butyl 4-{[(3-iodo-4-methoxybenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4996820.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
![4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4996842.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B4996859.png)

